Salicylic acid maltol ester

Description

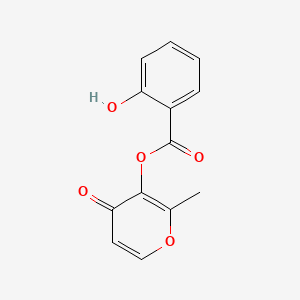

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-4-oxopyran-3-yl) 2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c1-8-12(11(15)6-7-17-8)18-13(16)9-4-2-3-5-10(9)14/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSZHEVDRHWBEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50163639 | |

| Record name | Salicylic acid maltol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147249-34-1 | |

| Record name | Salicylic acid maltol ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147249341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylic acid maltol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50163639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization

Esterification Pathways for Salicylic (B10762653) Acid Maltol (B134687) Ester Synthesis

The fundamental connection between the salicylic acid and maltol units is an ester bond, the formation of which is central to the synthesis of the target compound. ontosight.ai The synthesis typically involves a direct esterification reaction between salicylic acid and maltol. ontosight.ai However, a more frequently documented route involves its formation as a metabolite or a synthetic byproduct of Acetylsalicylic Acid Maltol Ester (Aspalatone). researchgate.netresearchgate.net

The direct esterification of salicylic acid is a well-studied process, and various conditions can be adapted for its reaction with maltol. ma.edunjit.edu The goal is to maximize yield and purity by carefully selecting catalysts, solvents, and reaction parameters. Acid catalysts are commonly employed to protonate the carbonyl group of salicylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of an alcohol like maltol. ma.edu

Several advanced catalytic systems have been developed to optimize this type of esterification, enhancing reaction rates and simplifying product purification. These include the use of solid acid catalysts like zeolites and mesoporous aluminosilicates, microwave-assisted synthesis with ionic liquids, and reagents like phosphorus oxychloride. iitm.ac.inacs.orgorgsyn.orggoogle.com

| Catalyst/Reagent | Solvent/Conditions | Temperature | Key Findings | Reference |

|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Excess Methanol (as model) | ~80-100 °C | Classic Fischer esterification; excess alcohol drives equilibrium. | ma.eduuomustansiriyah.edu.iq |

| Zeolites (Hβ, HZSM5) | Dimethyl Carbonate (DMC) | ~135-150 °C (408-423 K) | High conversion (up to 96%) and high selectivity (>95%) for the ester product. | iitm.ac.in |

| Mesoporous Aluminosilicates | Dimethyl Carbonate (DMC) | Not specified | Effective catalysis linked to strong Lewis acidity of the material. | acs.org |

| Ionic Liquid ([PSPy][HSO₄]) | Microwave Irradiation | 85-115 °C | Rapid reaction (15-30 min) with high conversion (93.7%) and selectivity (>99%). | google.com |

| Phosphorus Oxychloride (POCl₃) | None (neat reactants) | 75-80 °C | Effective for synthesizing phenyl salicylates, a related class of esters. | orgsyn.org |

The specific reactivity of the precursor molecules, salicylic acid and maltol, dictates the conditions required for successful esterification.

Salicylic Acid : This molecule possesses two functional groups capable of reaction: a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH). teachnlearnchem.com In an acid-catalyzed esterification with an alcohol, the carboxylic acid group is the more reactive electrophilic site. ma.edu The reaction selectively occurs at the -COOH group, leaving the phenolic -OH group intact. teachnlearnchem.com This selectivity is crucial for forming the desired ester linkage.

Maltol : Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) and its close analog ethyl maltol have a reactive hydroxyl group at the C-3 position of the pyranone ring. nih.govresearchgate.net This hydroxyl group acts as the nucleophile that attacks the activated carboxyl group of salicylic acid to form the ester bond. The electronic properties of the pyranone ring system influence the nucleophilicity of this hydroxyl group. researchgate.net

Acetylthis compound, known as Aspalatone (B1667642), is a key related compound synthesized through the esterification of acetylsalicylic acid (ASA) and maltol. researchgate.netresearchgate.net this compound is directly linked to Aspalatone in two significant ways:

As a Synthetic Byproduct : During the synthesis of Aspalatone, this compound can be formed as a minor byproduct. researchgate.net This occurs if the acetyl group on the precursor, acetylsalicylyl chloride, is lost prior to or during the esterification with maltol. In optimized syntheses, this byproduct is subsequently reacetylated to maximize the yield of Aspalatone. researchgate.net

As a Primary Metabolite : Metabolism studies in rats have shown that Aspalatone does not act as a prodrug of acetylsalicylic acid. researchgate.netresearchgate.net Instead, it is rapidly deacetylated in the body to form this compound (referred to as SM in the studies). researchgate.netresearchgate.net This deacetylated metabolite is then further hydrolyzed to salicylic acid. researchgate.net Therefore, the primary pathway to in vivo formation of this compound is through the metabolic derivatization of Aspalatone. researchgate.net

Design and Development of this compound Analogs

To explore structure-activity relationships and develop new compounds, researchers have systematically modified both the salicylic acid and the maltol portions of the core structure.

The salicylic acid scaffold offers multiple positions for structural variation to create diverse analogs. The benzene (B151609) ring can be substituted, or the carboxylic acid group can be altered.

| Modification Type | Examples | Rationale/Observation | Reference |

|---|---|---|---|

| Ring Substitution | Addition of sulfonic, nitro, amino, chloro, or fluoro groups at various positions. | These substitutions are used to probe structure-activity relationships and alter the electronic and steric properties of the molecule. | researchgate.net |

| Positional Isomerism | Synthesis of 4-aminosalicylic acid and 5-aminosalicylic acid derivatives to create pyrazole-containing analogs. | Replacing a phenylsulfonamide moiety with a salicylic acid moiety in celecoxib (B62257) analogs resulted in dramatic changes in biological selectivity. | jst.go.jp |

| Ester/Amide Linkages | Synthesis of 12 new ester analogs of salicylic acid with various other molecules. | Creating different ester or amide derivatives can significantly alter the compound's properties. | nih.govresearchgate.net |

| Sulphonamide Modification | Replacing a sulphonamide group with a sulphone or carboxylic acid. | Designed to explore alternative binding interactions with biological targets. | plos.org |

The maltol moiety can also be chemically altered to produce novel analogs. Modifications typically target the methyl group or the hydroxyl group, or involve building more complex structures from the maltol core.

| Modification Type | Examples | Rationale/Observation | Reference |

|---|---|---|---|

| Alkyl Group Variation | Use of ethyl maltol (2-ethyl-3-hydroxy-4H-pyran-4-one) instead of maltol. | Provides a simple modification to the core structure to test the effect of a slightly larger alkyl group. | researchgate.net |

| Hydroxyl Group Derivatization | Synthesis of sulfonate esters by reacting the hydroxyl group of ethyl maltol with various sulfonyl chlorides (e.g., 4-tert-butylphenylsulfonyl chloride). | Introducing sulfonate ester groups at the hydroxy position was found to be a key strategy for obtaining potent compounds in fungicide research. | researchgate.net |

| Dimerization/Oligomerization | Linking two or three maltol units together using a diamine spacer. | Creates larger, more complex ligands with different metal-binding and biological properties. | nih.gov |

| Ring Functionalization | Development of synthetic routes to create 5-amido-3-hydroxy-4-pyrones. | Provides access to derivatives with substitution patterns not achievable by direct modification of maltol, opening up new avenues for analog design. | nih.gov |

Synthesis of Hybrid Compounds and Conjugates Incorporating this compound Substructures

The strategic design of hybrid molecules, which combine two or more pharmacophores into a single entity, has emerged as a powerful approach in drug discovery. This methodology aims to leverage the biological activities of the constituent molecules, potentially leading to synergistic effects, improved pharmacokinetic profiles, or novel mechanisms of action. The this compound scaffold presents an intriguing platform for the development of such hybrid compounds, given the known biological activities of both salicylic acid and maltol. The synthesis of these conjugates typically involves the initial formation of the this compound, which is then used as a substructure for further chemical modification and conjugation with other bioactive molecules.

A foundational approach to creating such hybrid structures is detailed in patent literature, which describes novel salicylic acid-maltol conjugates. wipo.int These conjugates are based on a general structure where the salicylic acid and maltol moieties are linked via an ester bond. The patent further discloses derivatives of this primary structure, indicating that the initial conjugate can serve as a versatile intermediate for the synthesis of a wider range of hybrid compounds. wipo.int The derivatization can occur at different positions, allowing for a variety of substituents to be introduced, thereby modulating the physicochemical and biological properties of the final hybrid molecule. wipo.int

The synthesis of these hybrid compounds can be conceptualized in a multi-step process. The first step is the esterification of salicylic acid with maltol. ontosight.ai Following the formation of the this compound, the resulting compound can be further functionalized. For instance, the free phenolic hydroxyl group of the salicylic acid moiety can serve as a reactive handle for the attachment of other molecules. This can be achieved through various chemical reactions, such as etherification or further esterification, to link other pharmacologically active agents.

Drawing parallels from the synthesis of other salicylic acid hybrids, established coupling methods can be employed. For example, the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a common method for forming ester bonds under mild conditions. japsonline.com This approach could be adapted to link the this compound substructure to molecules containing a free hydroxyl or carboxyl group. Similarly, the formation of ether linkages can be accomplished using standard Williamson ether synthesis conditions.

The types of molecules that can be conjugated to the this compound substructure are diverse and can be chosen based on the desired therapeutic outcome. Examples from related research on salicylic acid hybrids include conjugation with other non-steroidal anti-inflammatory drugs (NSAIDs), natural products, or moieties that enhance solubility or target specific tissues. For instance, research on eugenol-salicylic acid hybrids has demonstrated the potential of combining two bioactive natural compounds. japsonline.com In a similar vein, salicylic acid has been conjugated to polymers to create drug delivery systems with controlled release properties. These strategies could be extrapolated to the development of novel therapeutics based on the this compound core.

The characterization of these newly synthesized hybrid compounds is crucial to confirm their structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable for elucidating the molecular structure. nih.govnih.gov

The table below outlines potential hybrid compounds that could be synthesized from a this compound substructure, along with the corresponding synthetic strategies and key research findings from analogous studies.

| Hybrid Compound Class | Conjugated Moiety Example | Potential Synthetic Strategy | Rationale/Analogous Research Finding |

| Dual NSAID Conjugates | Ibuprofen (B1674241) | Esterification of the phenolic hydroxyl of this compound with the carboxyl group of ibuprofen using DCC/DMAP. | Combining two NSAIDs may offer a broader spectrum of anti-inflammatory activity or reduce the required dose of each, potentially minimizing side effects. |

| Natural Product Hybrids | Eugenol (B1671780) | Etherification of the phenolic hydroxyl of this compound with a suitable derivative of eugenol. | Hybridization of salicylic acid with eugenol has been explored for potential synergistic anticancer properties. japsonline.com |

| Polymer Conjugates | Poly(vinyl alcohol) (PVA) | Attachment of the this compound to a functionalized PVA backbone via an ester linkage. | Polymer conjugation can improve solubility and provide controlled or sustained release of the active molecule. |

| Amino Acid Conjugates | Alanine (B10760859) | Formation of an amide bond between the carboxyl group of an N-protected alanine and a suitably modified this compound. | Amino acid linkers can modify the pharmacokinetic properties of the parent drug and may enhance cellular uptake. |

This strategic hybridization of the this compound substructure opens up avenues for the creation of novel chemical entities with potentially enhanced therapeutic properties, warranting further investigation into their synthesis and biological evaluation.

Sophisticated Spectroscopic and Analytical Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and obtaining a unique molecular "fingerprint" of Salicylic (B10762653) acid maltol (B134687) ester.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The specific frequencies of absorbed radiation correspond to the types of chemical bonds and functional groups present. For Salicylic acid maltol ester, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure, which combines features of both salicylic acid and maltol, linked by an ester group.

The most prominent peaks are associated with the carbonyl (C=O) and hydroxyl (O-H) groups. The formation of the ester linkage between salicylic acid and maltol results in a distinct ester carbonyl stretching vibration, typically observed in the range of 1720-1740 cm⁻¹. This is a shift from the carboxylic acid carbonyl of salicylic acid, which appears at a lower frequency (around 1650-1680 cm⁻¹) due to hydrogen bonding.

The phenolic hydroxyl group (O-H) from the salicylic acid moiety gives rise to a broad absorption band, generally found between 3200 and 3600 cm⁻¹. The aromatic C=C stretching vibrations from the salicylate (B1505791) ring are expected in the 1450-1600 cm⁻¹ region. Additionally, characteristic absorptions from the maltol ring, including C=C and C-O-C stretching vibrations, would be present.

Table 1: Predicted FT-IR Spectral Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic Hydroxyl | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | C-H Stretch | 2850 - 2960 |

| Ester Carbonyl | C=O Stretch | 1720 - 1740 |

| Ketone Carbonyl (Maltol ring) | C=O Stretch | ~1650 |

| Aromatic & Pyrone Rings | C=C Stretch | 1450 - 1600 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. The spectrum of this compound would show distinct signals for the protons on the salicylic acid ring, the maltol ring, the maltol methyl group, and the phenolic hydroxyl group.

The four aromatic protons of the salicylate moiety would appear as a complex multiplet pattern in the downfield region (typically 6.8-8.0 ppm). The protons on the maltol ring would also have characteristic shifts, with the vinyl protons appearing as doublets. The methyl group on the maltol ring would give rise to a sharp singlet further upfield. The phenolic hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Salicylate Aromatic Protons | 6.8 - 8.0 | Multiplets (m) |

| Maltol Ring Proton (H5) | ~7.7 | Doublet (d) |

| Maltol Ring Proton (H6) | ~6.4 | Doublet (d) |

| Maltol Methyl Protons (-CH₃) | ~2.3 | Singlet (s) |

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum.

The ester and ketone carbonyl carbons are the most downfield, typically appearing above 160 ppm. The carbons of the aromatic and pyrone rings would resonate in the 100-160 ppm range, with those attached to oxygen atoms appearing further downfield. The methyl carbon from the maltol moiety would be the most upfield signal, usually below 30 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 165 - 175 |

| Ketone Carbonyl (Maltol, C=O) | >180 |

| Salicylate Aromatic & Maltol Ring Carbons | 100 - 160 |

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). This would be crucial for assigning the specific protons within the complex aromatic system of the salicylate ring and confirming the relationship between the two vinyl protons on the maltol ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton signals from the methyl and ring protons to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Through the combined application of these advanced spectroscopic methods, the chemical structure of this compound can be unequivocally determined and characterized with a high degree of confidence.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of this compound. This technique provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental composition. For this compound (C₁₃H₁₂O₅), the expected exact mass can be calculated and compared against the experimental value, with deviations typically in the low parts-per-million (ppm) range, thus confirming the molecular formula.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are employed to analyze the fragmentation patterns of the parent ion. This provides critical information about the compound's structure. The ester linkage is typically the most labile bond, leading to characteristic fragmentation pathways. In negative ion mode, a prominent fragment observed for salicylate esters is the salicylate anion at a mass-to-charge ratio (m/z) of 137. nih.govnih.gov Precursor ion scans can specifically target molecules that produce this characteristic fragment, making it a powerful screening tool for salicylate derivatives in complex mixtures. nih.gov

Common fragmentation patterns for this compound would likely involve:

Cleavage of the ester bond: This is the primary fragmentation pathway, resulting in ions corresponding to the salicylic acid and maltol moieties.

Decarboxylation: Loss of carbon dioxide (CO₂) from the salicylate fragment is a common subsequent fragmentation step.

Ring fragmentation: Fragmentation of the maltol or salicylate rings can occur under higher energy conditions.

| Parameter | Description | Expected Value / Observation |

| Ionization Technique | Electrospray Ionization (ESI) is commonly used for its soft ionization capabilities, often preserving the molecular ion. | ESI in positive or negative mode. |

| Molecular Formula | The elemental composition of the compound. | C₁₃H₁₂O₅ |

| Calculated Exact Mass | The theoretical monoisotopic mass of the molecule. | 248.0685 g/mol |

| Key Fragment Ion (Negative Mode) | Corresponds to the deprotonated salicylic acid moiety after ester cleavage. | m/z 137 |

| Key Fragment Ion (Positive Mode) | Corresponds to the acylium ion of the salicylate moiety. | m/z 121 |

| Neutral Loss | Loss of the neutral maltol molecule from the protonated parent ion. | 126.11 Da |

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are fundamental for separating this compound from impurities, starting materials, and other related compounds, enabling both purity assessment and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of this compound. A reversed-phase HPLC method has been developed for the quantification of this compound, often in conjunction with its precursor, Acetylthis compound, and its primary metabolite, salicylic acid. bohrium.com

The method typically utilizes a C18 stationary phase, which effectively retains the moderately polar analyte. A mobile phase consisting of a buffered aqueous-organic mixture allows for the efficient separation and elution of the compound. UV detection is well-suited for this analysis due to the strong chromophores present in both the salicylate and maltol rings. A detection wavelength of 229 nm has been shown to provide good sensitivity for this compound. bohrium.com This HPLC method is crucial for quality control, stability testing, and pharmacokinetic studies.

| Parameter | Typical Condition | Reference |

| Stationary Phase | Reversed-Phase C18 (5 µm, 4.6 mm x 250 mm) | bohrium.com |

| Mobile Phase | Butanol, Acetic Acid, Water, Sodium Sulfate (2:5:83:10, v/v/v/w %) | bohrium.com |

| Elution Mode | Isocratic | bohrium.com |

| Flow Rate | 1.0 mL/min | bohrium.com |

| Detection | UV Absorbance | bohrium.com |

| Wavelength | 229 nm | bohrium.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of salicylate esters. nih.gov However, due to the relatively low volatility and the presence of a free phenolic hydroxyl group, direct analysis of this compound by GC can be challenging. To overcome this, a derivatization step is typically employed to increase the analyte's volatility and improve its chromatographic properties.

The most common approach involves silylating the hydroxyl group using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This process replaces the active hydrogen on the phenolic group with a non-polar trimethylsilyl (B98337) (TMS) group, creating a more volatile TMS-ether derivative that is amenable to GC analysis. Following separation on a capillary column (e.g., a 5% phenyl-polysiloxane), the eluting derivative is detected by a mass spectrometer, which provides both high sensitivity and structural confirmation based on its mass spectrum.

| Parameter | Proposed Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent. |

| Stationary Phase | Fused silica (B1680970) capillary column with a non-polar or mid-polar phase (e.g., DB-5ms). |

| Carrier Gas | Helium at a constant flow rate. |

| Injection Mode | Split/Splitless. |

| Temperature Program | Ramped oven temperature, e.g., 100°C to 280°C. |

| Detector | Mass Spectrometer (Electron Ionization - EI). |

| Detection Mode | Full Scan for identification or Selected Ion Monitoring (SIM) for quantification. |

Advanced Spectrophotometric Approaches for Quantitative Analysis

UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of this compound, particularly in bulk form or simple formulations. The analysis can be based on the inherent ultraviolet absorbance of the molecule or through colorimetric derivatization.

The phenolic hydroxyl group of the salicylate moiety readily forms a colored complex with ferric ions (Fe³⁺). This reaction produces a distinct violet-colored ferric salicylate complex, a well-established method for the quantification of salicylates. The intensity of the color, which is directly proportional to the concentration of the analyte, can be measured using a spectrophotometer at the wavelength of maximum absorbance (λmax), typically around 540 nm. This colorimetric assay provides good specificity for the phenolic structure.

Alternatively, direct UV spectrophotometry can be used. The compound exhibits strong absorbance in the UV region due to its aromatic rings and conjugated systems. For instance, the maltol component has a characteristic UV absorption maximum at approximately 274 nm in an acidic medium. A quantitative method can be developed by measuring the absorbance at a specific λmax in a suitable solvent and using a calibration curve prepared with standards of known concentration.

| Method | Parameter | Typical Value / Reagent |

| Colorimetric Analysis | Reagent | Acidified Ferric Chloride (FeCl₃) Solution |

| Complex Formed | Ferric Phenolate Complex | |

| Color | Violet | |

| λmax | ~540 nm | |

| Direct UV Analysis | Solvent | Methanol, Ethanol, or 0.1 N HCl |

| λmax | ~274 nm (contribution from maltol moiety) or other maxima from salicylate. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. These methods are used to predict molecular geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. While specific DFT studies focusing exclusively on salicylic (B10762653) acid maltol (B134687) ester are not prominent in the surveyed literature, the methodology is widely applied to its parent compounds, salicylic acid and maltol derivatives. researchgate.net DFT calculations, typically using functionals like B3LYP with a basis set such as 3-21g or higher, are employed to determine the optimized molecular geometry. oatext.com

These calculations yield key parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's most stable three-dimensional conformation. For salicylic acid maltol ester, this would involve optimizing the spatial arrangement of the salicylate (B1505791) and maltol rings relative to the central ester linkage. The resulting geometric data are crucial for understanding the molecule's steric profile and its potential to fit within biological targets.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=O Bond Length (Ester) | The length of the carbonyl double bond in the ester group. | ~1.21 Å |

| C-O Bond Length (Ester) | The length of the single bond between the carbonyl carbon and the ester oxygen. | ~1.35 Å |

| O-C-C=O Dihedral Angle | The torsion angle defining the planarity of the ester group with its adjacent rings. | ~180° |

| Inter-ring Dihedral Angle | The angle between the planes of the salicylate and maltol rings. | Variable, depends on conformation |

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) offer a higher level of theory compared to DFT for calculating molecular energies and predicting spectroscopic properties. However, they are computationally more demanding.

For a molecule like this compound, ab initio calculations could be used to obtain highly accurate predictions of its vibrational frequencies (IR spectroscopy), electronic transition energies (UV-Vis spectroscopy), and NMR chemical shifts. These theoretical spectra can be compared with experimental data to confirm the molecular structure and purity. Currently, specific ab initio studies dedicated to this compound are not found in the public research literature, with DFT being the more commonly utilized method for molecules of this size.

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests a more reactive molecule.

Studies on aspirin (B1665792) metabolites provide insight into the values expected for the salicylate portion of the molecule. oatext.comoatext.com The HOMO-LUMO gap for salicylic acid, for instance, has been calculated using DFT, providing a baseline for understanding the electronic profile of its derivatives. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule. It maps regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would highlight the electronegative oxygen atoms of the carbonyl, hydroxyl, and ester groups as key sites for hydrogen bonding and interaction with biological receptors. oatext.comresearchgate.net

| Property | Description | Calculated Value (Salicylic Acid) |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy | -6.49 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy | -1.05 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.44 eV |

| Dipole Moment | Measure of molecular polarity | 2.23 Debye |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations would be invaluable for exploring its conformational flexibility. The molecule possesses several rotatable bonds, particularly around the central ester linkage, allowing the salicylate and maltol rings to adopt various spatial orientations. MD simulations can reveal the most stable, low-energy conformations in different environments (e.g., in a vacuum or aqueous solution) and the energy barriers between them.

Furthermore, when combined with a biological target such as an enzyme, MD simulations can provide detailed insights into ligand-target interactions. frontiersin.org After an initial binding pose is predicted by molecular docking, an MD simulation can be run to assess the stability of the ligand in the binding pocket, observe dynamic changes in interactions, and calculate a more refined binding free energy. No specific MD studies on this compound have been identified in the surveyed literature.

In Silico Structure-Activity Relationship (SAR) Modeling

In silico Structure-Activity Relationship (SAR) modeling aims to correlate a molecule's structural features with its biological activity. While formal Quantitative Structure-Activity Relationship (QSAR) studies typically require a large dataset of related compounds, the principles of SAR can be discussed theoretically for this compound by comparing it to known molecules. science.gov

For example, experimental data indicates that aspalatone (B1667642) (acetyl this compound) has antiplatelet activity, whereas this compound (lacking the acetyl group) does not significantly affect bleeding time at similar doses. science.govscience.gov An in silico SAR analysis would aim to explain this. Computational methods like FMO and MEP analysis could suggest that the acetyl group alters the electronic profile and reactivity. Molecular docking could further reveal that the acetyl group is critical for forming a key interaction (e.g., a hydrogen bond or a covalent bond as seen with aspirin's acetylation of COX enzymes) within the target's active site, an interaction that is absent for the deacetylated this compound. oatext.com

Molecular Docking Studies for Predictive Biological Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in predicting the binding affinity and interaction patterns of potential drug candidates.

For this compound, a primary target for docking studies would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2, given the well-known activity of salicylates against these targets. oatext.com Computational studies on aspirin and its metabolites have used the crystal structure of human COX-2 (e.g., PDB ID: 5F19) for docking experiments. oatext.comresearchgate.net In such a study, this compound would be placed into the enzyme's active site, and a scoring function would calculate its binding affinity, typically expressed in kcal/mol. The analysis would also detail the specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and key amino acid residues in the active site. The addition of the maltol ester moiety compared to salicylic acid provides additional potential hydrogen bond donors and acceptors, which could lead to a different and potentially stronger binding profile.

| Ligand | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical for SAMe) |

|---|---|---|---|

| Salicylic Acid | COX-2 (5F19) | -6.8 | Arg120, Tyr355, Ser530 |

| This compound | COX-2 (5F19) | Not Reported | Arg120, Tyr355, Ser530, Gln192 (Illustrative) |

Preclinical Biological Activity and Mechanistic Elucidation in Vitro and in Vivo Animal Models

Antioxidant Activity Profiling

The antioxidant capabilities of salicylic (B10762653) acid maltol (B134687) ester have been primarily investigated in the context of it being a metabolite of aspalatone (B1667642) (acetylsalicylic acid maltol ester).

In Vitro Radical Scavenging Assays

Direct studies detailing the in vitro radical scavenging activity of this compound using common assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not extensively available in the reviewed literature. Research has more frequently centered on its acetylated form, aspalatone, which has demonstrated antioxidant effects, such as the inhibition of malondialdehyde (MDA) generation. researchgate.net One study noted that the hydroxyl radical scavenging capacity of aspalatone is more potent than that of its maltol component. researchgate.net

Modulation of Oxidative Stress Markers in Preclinical Cell Lines and Animal Models

Evidence suggests that this compound, referred to as salicylmaltol in some studies, plays a significant role in mediating antioxidant effects in vivo. In a rat model of kainic acid-induced neurotoxicity, oxidative stress is a key pathological factor. nih.gov While the parent compound administered was aspalatone, findings indicated that its metabolite, this compound, is likely responsible for the observed neuroprotective effects. nih.gov Pretreatments with aspalatone or maltol were shown to significantly attenuate oxidative stress markers, including lipid peroxidation and protein oxidation, and reduce the loss of hippocampal neurons. nih.gov This suggests that the antioxidant mechanism is linked to the maltol moiety of the this compound metabolite. nih.gov

In other animal models, the precursor compound aspalatone has been shown to attenuate doxorubicin-induced cardiotoxicity, a condition linked to oxidative stress, and enhance the activity of anti-peroxidative enzymes like glutathione (B108866) peroxidase (GPx) and catalase (CAT) in rat blood. researchgate.netnih.gov

Antiplatelet and Antithrombotic Activity Investigations

Investigations into the antiplatelet and antithrombotic effects of this compound have been conducted, often in direct comparison to aspalatone, highlighting the critical role of the acetyl group for this specific biological activity.

In Vitro and Ex Vivo Platelet Aggregation Inhibition

The antiplatelet activity of salicylic acid is significantly diminished by the absence of an acetyl group. Studies on aspalatone, its acetylated form, show it produces a potent inhibition of collagen-induced platelet aggregation in vitro. researchgate.netresearchgate.net However, it is the acetyl group that is crucial for this activity, which is characteristic of aspirin-like compounds that inhibit cyclooxygenase (COX). koreascience.kr this compound is the primary deacetylated metabolite of aspalatone found in plasma after oral administration, which is then rapidly hydrolyzed to salicylic acid. researchgate.net The lack of the acetyl group on this compound implies a reduced capacity for direct COX inhibition compared to its parent compound.

In Vivo Antithrombotic Efficacy in Animal Models

The lack of significant antiplatelet activity translates to limited antithrombotic efficacy in vivo. Animal studies demonstrate that while aspalatone significantly prolongs bleeding time in rats and prevents death in mouse thromboembolism models, this compound does not share this activity. researchgate.netkoreascience.kr Research explicitly states that this compound, which lacks the acetyl group, did not significantly affect bleeding time in rats at the doses tested. researchgate.netresearchgate.net This finding underscores that the antithrombotic effects observed with aspalatone are not attributable to its this compound metabolite.

| Compound | Effect on Bleeding Time | Reference |

|---|---|---|

| Aspalatone (Acetylthis compound) | Significant prolongation | researchgate.net |

| This compound | Not significantly prolonged | researchgate.netresearchgate.net |

| Maltol | Not significantly prolonged | researchgate.net |

Anti-inflammatory Activity in Experimental Animal Models

The anti-inflammatory potential of this compound has not been a primary focus of direct investigation. Studies have evaluated its precursor, aspalatone, in several experimental animal models of inflammation, such as carrageenan-induced paw edema and xylene-induced ear edema. koreascience.krmdpi.comnih.gov These studies found that aspalatone possesses weak anti-inflammatory activity, approximately one-third to one-fourth that of aspirin (B1665792) in acute inflammation models. koreascience.kr Given that the anti-inflammatory action of aspirin is largely dependent on the irreversible acetylation of cyclooxygenase enzymes, it is inferred that this compound, lacking this acetyl group, would exhibit even less activity in these specific inflammation pathways.

Investigation of Other Specific Preclinical Biological Effects (e.g., Antiangiogenic Potential, Neuroprotective Effects)

Preclinical research has explored additional biological activities of this compound and its parent compound, aspalatone (acetylthis compound), primarily focusing on their potential antiangiogenic and neuroprotective effects in various in vitro and in vivo models.

The antiangiogenic potential of aspalatone has been investigated in human aortic endothelial cells (HAECs). patsnap.com In a study examining the effects on vascular endothelial growth factor (VEGF)-induced processes, aspalatone demonstrated inhibitory activity against key events in angiogenesis. patsnap.comresearchgate.net Specifically, treatment with aspalatone was found to decrease VEGF-induced cell migration and the formation of tube-like structures, both of which are critical steps in the formation of new blood vessels. patsnap.com

In the context of neuroprotection, aspalatone has been evaluated for its ability to mitigate neurotoxicity. nih.govchemsrc.com Studies using a kainic acid-induced neurotoxicity model in rats have shown that pretreatment with aspalatone can attenuate seizure activity, oxidative stress (evidenced by reduced lipid peroxidation and protein oxidation), and the loss of hippocampal neurons. nih.govresearchgate.net The protective mechanism is suggested to be linked to the antioxidant properties of the maltol moiety. nih.gov Notably, these studies propose that salicylmaltol, which is this compound and a metabolite of aspalatone, may be instrumental in this neuroprotective effect. nih.govresearchgate.net

| Biological Effect | Model System | Key Findings | Reference |

| Antiangiogenic | Human Aortic Endothelial Cells (HAECs) (in vitro) | Decreased VEGF-induced cell migration and tube formation. | patsnap.com |

| Neuroprotective | Kainic acid-induced neurotoxicity in rats (in vivo) | Attenuated seizure activity, oxidative stress, and hippocampal neuron loss. | nih.govresearchgate.net |

Mechanistic Insights into Biological Actions

Enzyme Kinetic Studies (e.g., Cyclooxygenase Inhibition for Related Compounds)

While specific enzyme kinetic studies for this compound are not extensively detailed in the available literature, the mechanistic actions of its parent and related compounds, particularly concerning cyclooxygenase (COX) enzymes, provide significant insights. Salicylic acid and its derivatives are well-known for their anti-inflammatory effects, which are largely mediated through the inhibition of COX enzymes. nursekey.com

Aspirin (acetylsalicylic acid), a closely related compound, functions as a non-selective and irreversible inhibitor of both COX-1 and COX-2. nursekey.com This irreversible inhibition is a key feature of its mechanism, with the duration of its effect depending on the synthesis of new enzyme molecules in the tissues. nursekey.com In contrast, other non-steroidal anti-inflammatory drugs (NSAIDs) typically act as reversible, competitive inhibitors. nursekey.com

Research into other ester analogs of salicylic acid has shown significant potential for selective COX inhibition. For instance, a study synthesizing 12 new ester analogs of salicylic acid identified a compound, MEST1, with potent and highly selective COX-2 inhibitory activity. nih.govresearchgate.net The reported IC50 value for MEST1 against COX-2 was 0.048 μM, which is substantially lower than that of aspirin (IC50: 2.60 μM), indicating a much higher potency. nih.gov This highlights how modification of the salicylic acid structure can dramatically alter enzyme inhibitory activity and selectivity.

Furthermore, studies have shown that metabolites of salicylic acid can also contribute to its pharmacological action by inhibiting COX-2-dependent prostaglandin (B15479496) E2 (PGE2) formation at inflammation sites. nih.gov For example, gentisic acid (2,5-dihydroxybenzoic acid), a metabolite of salicylate (B1505791), has been found to significantly suppress LPS-induced PGE2 production. nih.gov

| Compound | Target Enzyme | IC50 Value | Notes | Reference |

| MEST1 (Salicylic acid ester analog) | COX-2 | 0.048 μM | A potent and selective inhibitor synthesized from salicylic acid. | nih.gov |

| Aspirin | COX-2 | 2.60 μM | Non-selective, irreversible inhibitor of COX-1 and COX-2. | nursekey.comnih.gov |

| Aspirin | COX-2 (in RAW 264.7 macrophages) | 5.35 μM | Suppressed LPS-induced COX-2-dependent PGE2 synthesis. | nih.gov |

| Sodium Salicylate | COX-2 (in RAW 264.7 macrophages) | >100 μM | No significant inhibition observed. | nih.gov |

| Salicyluric Acid | COX-2 (in RAW 264.7 macrophages) | >100 μM | No significant inhibition observed. | nih.gov |

Elucidation of Cellular and Molecular Signaling Pathway Modulation

The biological effects of this compound and its related compounds are underpinned by their ability to modulate various cellular and molecular signaling pathways.

In the context of its antiangiogenic effects, aspalatone has been shown to interfere with VEGF-induced signaling in endothelial cells. patsnap.com Treatment with aspalatone inhibited the VEGF-induced decrease in the expression of endothelial nitric oxide synthase (eNOS) and prevented the increase in the expression of inducible nitric oxide synthase (iNOS), intercellular adhesion molecule 1 (ICAM-1), and vascular cell adhesion molecule 1 (VCAM-1). patsnap.com Additionally, aspalatone was found to block the VEGF-induced release of several inflammatory and angiogenic markers, including Angiopoietin-2, Leptin, Epidermal Growth Factor (EGF), Granulocyte-colony stimulating factor (G-CSF), Heparin-binding EGF-like growth factor (HB-EGF), and Hepatocyte growth factor (HGF). patsnap.com Related research on 5-amino salicylic acid suggests a potential mechanism involving the targeting of VEGFR-2 through the MAPK/Erk pathway to promote angiogenesis in a different context. biomedpharmajournal.org

Salicylic acid itself is known to modulate gene expression through various pathways. Transcriptomic analysis has revealed that salicylic acid can affect the expression of genes related to the Peroxisome Proliferator-Activated Receptor (PPAR) and Notch signaling pathways, which are crucial for epidermal barrier homeostasis. dovepress.com The PPAR signaling pathway, in particular, is associated with both improving the epidermal barrier and exerting anti-inflammatory effects. dovepress.com

Furthermore, salicylic acid is a key signaling molecule in plants, where it engages in extensive crosstalk with other hormone signaling pathways, such as the jasmonic acid (JA) pathway, to fine-tune transcriptional responses to stress. uu.nl This regulation involves complex mechanisms, including the remodeling of chromatin to control gene accessibility and the modulation of transcriptional co-regulators like NPR1. uu.nl

Metabolic Fate and Biotransformation Studies in Preclinical Systems

In Vitro Metabolism in Subcellular Fractions and Tissue Homogenates (e.g., Liver Microsomes, Serum, Intestinal Fluid)

In vitro studies using various rat tissue preparations have demonstrated the metabolic conversion pathway of salicylic (B10762653) acid maltol (B134687) ester. When aspalatone (B1667642), the acetylated precursor, is incubated with rat serum, intestinal fluid, liver homogenates, and gastric mucosal homogenates at 37°C, it is deacetylated to form salicylic acid maltol ester. researchgate.net Subsequently, this compound is rapidly hydrolyzed to salicylic acid. researchgate.net

Studies on other salicylates, such as phenyl and benzyl (B1604629) salicylate (B1505791), have shown that hydrolysis occurs readily in liver and small-intestinal microsomes. nih.gov Human small-intestinal microsomes, in particular, exhibited higher hydrolytic activity towards these salicylates than liver microsomes. nih.gov This suggests that the intestinal tract is a significant site for the initial hydrolysis of salicylate esters.

Table 1: In Vitro Metabolism of this compound Precursor (Aspalatone) in Rat Tissues

| Tissue Homogenate | Metabolic Transformation | Observed Metabolite | Reference |

| Serum | Deacetylation & Hydrolysis | This compound, Salicylic Acid | researchgate.net |

| Intestinal Fluid | Deacetylation & Hydrolysis | This compound, Salicylic Acid | researchgate.net |

| Liver Homogenate | Deacetylation & Hydrolysis | This compound, Salicylic Acid | researchgate.net |

| Gastric Mucosa | Deacetylation & Hydrolysis | This compound, Salicylic Acid | researchgate.net |

In Vivo Metabolic Pathways and Metabolite Identification in Animal Models

In vivo studies in rats have elucidated the metabolic pathway following oral administration of aspalatone. The primary route of biotransformation involves a two-step hydrolysis. First, aspalatone is deacetylated to its main metabolite, this compound (also referred to as SM or SME). researchgate.net This initial metabolite is detected in the plasma but is transient. researchgate.net

The second step is the rapid hydrolysis of the ester bond of this compound, releasing salicylic acid and maltol into the systemic circulation. researchgate.netresearchgate.net Salicylic acid then undergoes further well-known Phase II metabolism. A sensitive high-performance liquid chromatography (HPLC) method was developed to simultaneously measure aspalatone and its subsequent metabolites in rat plasma and urine. tandfonline.com This method identified salicylic acid (SA), salicyluric acid (SUA), and gentisic acid (GA) as further metabolites downstream from this compound. researchgate.nettandfonline.com

The metabolic cascade is as follows: Aspalatone → This compound → Salicylic Acid → Salicyluric Acid / Gentisic Acid

Tissue distribution analysis in pylorus-ligated rats 10 minutes after oral administration of aspalatone (80 mg/kg) revealed the presence of this compound and its subsequent metabolite, salicylic acid, in both stomach tissue and plasma.

Table 2: Tissue and Plasma Concentrations of this compound (SME) and Salicylic Acid (SA) in Rats 10 min Post-Oral Administration of Aspalatone (80 mg/kg)

| Sample | SME Concentration (nmol/g or nmol/mL) | SA Concentration (nmol/g or nmol/mL) | Reference |

| Glandular Stomach Tissue | ~580 (calculated) | 67 ± 43 | researchgate.net |

| Plasma | Detected (level not specified) | Major compound detected (level not specified) | researchgate.net |

Note: SME concentration in glandular stomach tissue was calculated based on the reported finding that aspalatone and SME were found at similar concentrations, with salicylate being 12% of the total.

Enzymatic Hydrolysis of Ester Bonds: Identification of Responsible Esterases

The hydrolysis of the ester bond in this compound is an enzyme-mediated process. Research involving the use of specific enzyme inhibitors suggests a significant contribution from B-esterases (carboxylesterases) in the metabolism of aspalatone to this compound, with this activity being particularly prominent in serum and intestinal fluid. researchgate.netresearchgate.net

While direct studies on the specific carboxylesterases that hydrolyze this compound are limited, research on analogous compounds provides insight. Human carboxylesterase isozymes CES1 and CES2 are known to readily hydrolyze other salicylate esters, such as phenyl salicylate. nih.gov CES2, which is highly expressed in the small intestine, showed greater activity than the liver-predominant CES1, indicating that intestinal esterases are likely key players in the hydrolysis of ingested salicylate esters. nih.gov

Stability of this compound in Biological Environments (e.g., Gastric and Intestinal Stability)

The stability of the ester linkage between the salicylic acid and maltol moieties has been evaluated in the gastrointestinal environment. Studies in rats indicate that the parent compound, aspalatone, is essentially stable in gastric juice. researchgate.net This suggests a relative stability of the ester bond in this compound towards hydrolysis in the highly acidic environment of the stomach. researchgate.net This stability may contribute to lower local concentrations of salicylic acid in the stomach wall immediately following oral administration of its prodrugs. researchgate.net

Preclinical Pharmacokinetic Profiling (Absorption, Distribution, Excretion in Animal Models)

A dedicated pharmacokinetic profile for this compound is not extensively detailed in the literature, as it is a transient intermediate metabolite. Following oral administration of its parent compound, aspalatone, to rats, this compound is detected in the plasma, confirming its absorption from the gastrointestinal tract and entry into systemic circulation. researchgate.net However, it is rapidly hydrolyzed to salicylic acid, which then becomes the major circulating compound derived from the ester. researchgate.net

An HPLC method with a lower limit of quantitation of 50 ng/mL for this compound in both plasma and urine has been validated, indicating that its pharmacokinetics can be studied. tandfonline.com However, specific parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) for this compound itself have not been reported. The subsequent metabolites, salicylic acid and its conjugates like salicyluric acid, are eliminated via urine. tandfonline.com

Advanced Materials Science and Controlled Release System Research

Design and Synthesis of Salicylate-Based Poly(anhydride-esters) (SAPAE)

Salicylate-based poly(anhydride-esters) (SAPAEs) are a class of biodegradable polymers designed for controlled drug delivery. A key feature of these polymers is the chemical incorporation of salicylic (B10762653) acid, a non-steroidal anti-inflammatory drug (NSAID), directly into the polymer backbone. researchgate.netijpi.in This design allows for a high drug loading capacity, as the drug is an integral part of the polymer structure itself. nih.govscispace.com Upon hydrolytic degradation, these polymers break down into salicylic acid and biocompatible linker molecules, such as sebacic acid or adipic acid. nih.govescholarship.org

The synthesis of SAPAEs is primarily achieved through two main methods: melt-condensation polymerization and solution polymerization. tandfonline.com

Melt-Condensation Polymerization: This is a common technique used for synthesizing polyanhydrides. researchgate.net The process typically involves two steps. First, a salicylate-based diacid precursor is reacted with an excess of an agent like acetic anhydride (B1165640) to form an acetyl-terminated mixed anhydride monomer. nih.gov In the second step, this monomer is heated under high temperature (e.g., 180°C) and vacuum. nih.gov This condition facilitates the polymerization reaction, removing the acetic anhydride byproduct and yielding the final poly(anhydride-ester). nih.govtandfonline.com Research has shown that modifying the polymerization apparatus to include dynamic mixing can yield polymers with significantly higher molecular weights (averaging 30,000 Da) compared to methods using static magnetic stirring (typically below 10,000 Da). nih.gov However, spectroscopic analysis has revealed that melt-condensation can cause a thermodynamic salicylate (B1505791)–anhydride rearrangement, leading to the formation of a more stable salicylate ester structure that is not observed in solution polymerization. researchgate.nettandfonline.com

Solution Polymerization: This method is performed at lower temperatures and involves dissolving the monomers in an organic solvent. Solution polymerization of iodinated salicylate-based poly(anhydride-esters) has been shown to produce polymers, though typically with lower molecular weights and Young's moduli compared to those prepared by melt-condensation. acs.org For instance, poly(anhydride-esters) based on 5-aminosalicylic acid (5-ASA) synthesized via solution polymerization yielded polymers with higher molecular weights and better solubility in organic solvents relative to those produced by melt condensation. researchgate.net

Characterization: The synthesized polymers are characterized using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm the chemical structure and the formation of anhydride and ester linkages. nih.govtandfonline.com Gel permeation chromatography (GPC) is employed to determine the molecular weight (Mw) and polydispersity index (PDI). Thermal properties, such as the glass transition temperature (Tg), are determined using differential scanning calorimetry (DSC). nih.govnih.gov

| Polymerization Technique | Key Process Parameters | Advantages | Disadvantages | Resulting Polymer Properties (Example) |

| Melt-Condensation | High Temperature (~180°C), High Vacuum nih.gov | Can produce higher molecular weight and Young's modulus polymers acs.org | Potential for thermal degradation; can induce thermodynamic rearrangement of polymer structure tandfonline.com | Mw > 20,000 Da, Tg ≈ 27-49°C nih.govresearchgate.net |

| Solution Polymerization | Low Temperature, Organic Solvents researchgate.net | Avoids thermal rearrangement; can improve solubility for certain monomers tandfonline.comresearchgate.net | Often results in lower molecular weight polymers acs.org | Lower Mw and Young's modulus compared to melt-condensation products acs.org |

The degradation of SAPAEs occurs via the hydrolysis of anhydride and ester bonds in the polymer backbone, which controls the release of salicylic acid. scispace.com The kinetics of this process and the resulting release profile are highly dependent on the polymer's chemical structure, particularly the linker molecule used to connect the salicylic acid units. nih.govnih.gov

Linker Molecule Structure: The choice of linker significantly impacts the polymer's hydrophobicity and degradation rate. nih.gov For example, studies comparing SAPAEs with different linkers have shown widely tunable release profiles. A polymer with a heteroatomic linker released 100% of its salicylic acid content within 3 days. researchgate.net In contrast, a polymer with a linear aliphatic linker (e.g., derived from sebacic acid) exhibited a slower release over 20 days, while a branched aliphatic linker resulted in an initial 10-day lag period followed by a slow release. researchgate.net Generally, increased hydrophobicity of the polymer, such as that imparted by a more complex linker, leads to a longer lag period before drug release begins. nih.gov

Release Profiles: SAPAEs often exhibit an initial lag period with no drug release, followed by a period of sustained, often zero-order, release. nih.gov The duration of this lag period can be precisely controlled by the linker structure, ranging from 2 days to as long as 11 days in some studies. nih.gov While this delayed release can be advantageous for certain applications, the lag period can be eliminated by physically admixing small molecules, such as free salicylic acid, into the polymer matrix. nih.gov

| Polymer Structural Feature | Influence on Degradation/Release | Example Research Finding |

| Linker Hydrophobicity | More hydrophobic linkers increase the lag time before release. nih.gov | A polymer with a linear aliphatic linker showed 100% release in 20 days, while a branched aliphatic linker had a 10-day lag period. researchgate.net |

| Copolymer Ratio (CPD:p-CPH) | Increasing p-CPH content increases thermal stability and decreases salicylate loading. nih.gov | Copolymers with varying ratios (e.g., 50:50) displayed superior handling properties over CPD homopolymers. scispace.com |

| Polymer Molecular Weight | Higher molecular weight polymers generally degrade more slowly. nih.gov | Optimized synthesis leading to higher Mw (from <10,000 to ~30,000 Da) resulted in slightly elevated glass transition temperatures. nih.gov |

| Crystallinity | Amorphous regions degrade faster as they are more accessible to water. mdpi.com | Copolymers with high p-CPH ratios (>70%) were crystalline, which can affect the degradation profile compared to amorphous compositions. scispace.com |

Formulation of Microparticles and Nanoparticles Incorporating Salicylic Acid Maltol (B134687) Ester

While the core research focuses on SAPAEs derived from salicylic acid, the principles of formulation can be extended to related ester compounds for creating advanced delivery systems.

Micro- and nanoparticles of SAPAEs are commonly fabricated using emulsion-based solvent evaporation techniques. nih.govnih.gov

Oil-in-Water (o/w) Single Emulsion Solvent Evaporation: This is a widely used method where the polymer (e.g., SAPAE) is first dissolved in a volatile, water-immiscible organic solvent like dichloromethane (B109758) (DCM). nih.gov This organic phase is then added to an aqueous phase containing a stabilizer, such as polyvinyl alcohol (PVA), and homogenized to create an oil-in-water emulsion. nih.govnih.gov The organic solvent is subsequently removed by evaporation, causing the polymer to precipitate and form solid microspheres. nih.gov The resulting particles are then isolated, often by centrifugation or vacuum filtration. nih.gov Research shows that centrifugation can lead to higher yields (80%) compared to vacuum filtration (60%). nih.gov

Water-in-Oil-in-Water (w/o/w) Double Emulsion Solvent Evaporation: This technique is suitable for encapsulating water-soluble agents within the polymer matrix. It involves an additional emulsification step to create the initial water-in-oil emulsion before it is dispersed in the final aqueous phase. researchgate.netresearchgate.net

Morphological Characterization: The size, shape, and surface texture of the fabricated particles are critical properties that influence their performance. Scanning Electron Microscopy (SEM) is the primary tool used for this characterization. nih.govtandfonline.com Optimized formulation parameters, such as polymer concentration and homogenization speed, can produce smooth-surfaced, non-aggregated spherical microspheres with diameters ranging from 2 to 34 μm. nih.govresearchgate.net The glass transition temperature (Tg) of the polymer can also influence particle formation; polymers with a low Tg may lead to increased particle aggregation during processing. tandfonline.com Nanoparticles with diameters of approximately 100 nm have also been produced using electrospraying techniques for similar compounds like ethyl maltol. researchgate.net

The release of salicylic acid from SAPAE microparticles is governed by the hydrolytic degradation of the polymer matrix. nih.govnih.gov In vitro release studies are typically conducted by incubating the particles in a phosphate-buffered saline (PBS) solution at physiological pH (7.4) and temperature (37°C). pharmaexcipients.com The concentration of released salicylic acid in the buffer is measured over time using techniques like UV spectrophotometry or high-performance liquid chromatography (HPLC). nih.govumn.edu

The release profiles from these particulate systems are highly tunable, mirroring the characteristics of the bulk polymer they are made from. By selecting SAPAEs with different linker chemistries, researchers have successfully formulated microspheres that provide release over varied durations, including short-term (days), medium-term (weeks), and long-term (months). nih.govresearchgate.net For instance, microspheres fabricated from a SAPAE with a heteroatomic linker can release their entire drug load in under 10 days, while those made from a polymer with a branched aliphatic linker can sustain release for over 60 days. nih.govresearchgate.net

The release mechanism often follows a matrix diffusion-controlled pattern, where the rate of release is proportional to the square root of time, especially in the initial phase. umn.edu Studies have shown that after formulation into microspheres, the polymer's molecular weight generally decreases and the polydispersity index increases, which can influence the precise release kinetics. nih.gov

| SAPAE Polymer Linker Type | Release Duration from Microspheres | Initial Lag Period | Reference |

| Heteroatomic | Short-term (e.g., < 10 days) | Minimal (e.g., < 2 days) | researchgate.net |

| Linear Aliphatic | Medium-term (e.g., 20-30 days) | Short (e.g., 2 days) | nih.govresearchgate.net |

| Branched Aliphatic | Long-term (e.g., > 60 days) | Long (e.g., 11 days) | nih.govresearchgate.net |

Integration into Biomedical Scaffolds and Surface Modifications for Research Applications

SAPAEs have been integrated into biomedical scaffolds to create bioactive materials that combine structural support with localized, sustained anti-inflammatory action. researchgate.net

Electrospinning for Fibrous Scaffolds: Electrospinning is a common technique used to fabricate scaffolds composed of micro- or nano-scale fibers. SAPAEs have been blended with other polymers, such as poly(lactic-co-glycolic acid) (PLGA) or polycaprolactone (B3415563) (PCL), and electrospun to create flexible, fibrous matrices. researchgate.netnih.gov These scaffolds are designed to mimic the extracellular matrix and are particularly promising for tissue engineering applications like guided bone and nerve regeneration. researchgate.netnih.gov For peripheral nerve regeneration, aligned fibrous scaffolds have been shown to promote elongated and healthy proliferation of Schwann cells and enhance neurite outgrowth compared to randomly oriented fibers. nih.govresearchgate.net The degradation of the SAPAE component within the scaffold ensures a localized and sustained release of salicylic acid, which can mitigate the inflammatory response that often accompanies tissue injury and implantation. nih.gov

Scaffold Coatings and Caps: In bone regeneration research, SAPAEs have been used as a cap or coating for osteoconductive scaffolds made of materials like hydroxyapatite (B223615) (HA). ors.org In a rabbit calvaria defect model, HA scaffolds were capped with a fast-degrading SAPAE. The polymer cap is designed to dissolve and release salicylic acid to limit inflammation during the critical initial phase of bone healing. ors.org This approach combines the established bone-guiding properties of HA with the anti-inflammatory benefits of the released drug.

These applications leverage the dual functionality of SAPAEs: they act as both a biodegradable structural component and a controlled release system for a therapeutic agent. ijpi.innih.gov

Emerging Research Directions and Future Perspectives in Salicylic Acid Maltol Ester Studies

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of salicylic (B10762653) acid maltol (B134687) ester will likely prioritize green chemistry principles to enhance efficiency and minimize environmental impact. Traditional esterification methods often require harsh conditions or catalysts that are not environmentally benign. aston.ac.ukresearchgate.net Research is shifting towards more sustainable alternatives.

Key areas of development include:

Enzymatic Catalysis: Utilizing lipases or esterases as biocatalysts offers high selectivity under mild reaction conditions, reducing the formation of byproducts and energy consumption.

Novel Catalytic Systems: The exploration of solid acid catalysts, such as zeolites or ion-exchange resins, can simplify product purification and allow for catalyst recycling, aligning with green chemistry goals. For instance, Ce4+ modified cation-exchange resins have been used for the esterification of salicylic acid with methanol. nih.gov

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability. This methodology allows for precise control over reaction parameters like temperature and pressure, often leading to higher yields and shorter reaction times compared to batch processing.

Alternative Solvents: The use of greener solvents, such as supercritical fluids (e.g., CO2) or bio-based solvents, is being investigated to replace traditional volatile organic compounds.

Future research will focus on optimizing these sustainable methods to achieve high-yield, cost-effective production of salicylic acid maltol ester suitable for further preclinical and clinical investigation. A comparison of potential synthetic approaches is summarized in the table below.

| Synthesis Approach | Potential Advantages | Key Research Focus |

| Enzymatic Catalysis | High selectivity, mild conditions, reduced byproducts | Screening for optimal enzymes, reaction medium engineering |

| Heterogeneous Catalysis | Catalyst recyclability, simplified purification | Development of highly active and stable solid acid catalysts |

| Flow Chemistry | Enhanced efficiency, scalability, improved safety | Reactor design, optimization of flow parameters |

| Green Solvents | Reduced environmental impact, improved safety | Solvent screening, process optimization for solubility and reactivity |

Exploration of Multitargeting Approaches in Compound Design

The design of this compound inherently embodies a multitargeting approach, combining two distinct pharmacophores. Salicylic acid is a known inhibitor of cyclooxygenase (COX) enzymes, a cornerstone of its anti-inflammatory action. sci-hub.se Maltol exhibits potent antioxidant and iron-chelating capabilities. researchgate.net A hybrid molecule could therefore simultaneously address inflammation, oxidative stress, and metal dysregulation, which are interconnected pathological processes in many diseases.

Future research in this area will likely involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the linker between the salicylic acid and maltol moieties or by adding functional groups to either ring system. These analogues would be screened to understand how structural changes affect activity at different biological targets.

Dual-Action Prodrug Design: Investigating the ester as a prodrug that, upon hydrolysis by endogenous esterases, releases both salicylic acid and maltol in a controlled manner at the site of action. mdpi.com This approach could enhance therapeutic efficacy and reduce systemic side effects. The creation of bipartite molecules from two skin-active entities, such as bakuchiol and salicylic acid, has been explored to yield new functional compounds. nih.gov

Target Identification: Moving beyond the known targets of the parent molecules to identify novel biological targets for the ester itself. This could reveal unique mechanisms of action not predictable from its constituents alone.

Application of Advanced In Silico Methodologies for Deeper Predictive Understanding

Computational, or in silico, methods have become indispensable in modern drug discovery for their ability to predict compound behavior and guide experimental work, thereby saving time and resources. globalresearchonline.netnih.gov For this compound, these techniques can provide profound insights into its potential as a therapeutic agent.

Key computational approaches include:

Molecular Docking: Simulating the binding of this compound to the active sites of key target proteins, such as COX-1, COX-2, and other inflammatory or oxidative stress-related enzymes. researchgate.netnih.gov These simulations predict binding affinity and interaction modes, helping to rationalize biological activity. For example, docking studies of a synthesized salicylic acid phenylethyl ester against COX-2 revealed favorable binding scores compared to known drugs like ibuprofen (B1674241). nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structures of a series of analogues with their biological activities. patsnap.com QSAR can predict the activity of unsynthesized compounds, guiding the design of more potent molecules.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex over time to assess the stability of binding interactions predicted by docking. nih.gov

ADME-Tox Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the ester. nih.govnih.gov This early-stage assessment helps to identify potential liabilities and guide chemical modifications to improve the drug-like properties of the molecule.

| In Silico Method | Application for this compound | Predicted Outcome |

| Molecular Docking | Binding to COX-1/COX-2, other inflammatory targets | Binding affinity, key interacting residues, potential for selective inhibition |

| QSAR | Analysis of a library of ester analogues | Predictive model for designing compounds with enhanced activity |

| MD Simulations | Stability of the ester-protein complex | Confirmation of stable binding, insight into conformational changes |

| ADMET Prediction | Early assessment of drug-like properties | Prediction of oral bioavailability, metabolic stability, potential toxicity |

Identification and Characterization of Novel Preclinical Biological Activities

Building on the known pharmacology of its parent compounds, research into this compound is expected to uncover a range of biological activities. The anti-inflammatory and analgesic properties of salicylates are well-documented, while maltol and other phenolic compounds possess antioxidant and antimicrobial effects. sci-hub.seresearchgate.net

Future preclinical studies should systematically investigate:

Anti-inflammatory and Analgesic Effects: Using established animal models of inflammation (e.g., carrageenan-induced paw edema) and pain to confirm and characterize the activity of the ester.

Antioxidant Activity: Evaluating the ability of the compound to scavenge free radicals and protect cells from oxidative damage using various in vitro assays (e.g., DPPH, ORAC).

Anticancer Potential: Screening the ester against various cancer cell lines to assess for antiproliferative or pro-apoptotic effects. Salicylic acid derivatives have shown inhibitory activity against certain cancer cell lines. nih.govnih.gov

Antimicrobial Activity: Testing the compound against a panel of pathogenic bacteria and fungi, as both salicylanilides and maltol have demonstrated antimicrobial properties. nih.govmdpi.com

Neuroprotective Effects: Given maltol's reported neuroprotective properties, investigating the ester's potential in models of neurodegenerative diseases. researchgate.net

Investigation of Synergistic Effects with Other Bioactive Molecules

The combination of therapeutic agents can lead to synergistic effects, where the combined activity is greater than the sum of the individual effects. researchgate.net Phenolic compounds are known to interact with each other, sometimes resulting in synergistic or antagonistic antioxidant effects. nih.govnih.gov

Future research should explore:

Combination with Antibiotics: Maltol has been shown to act synergistically with certain cationic surfactants against microbes. researchgate.netmdpi.com Investigating whether this compound can enhance the efficacy of conventional antibiotics could lead to new strategies for combating antimicrobial resistance.